1,2,4-Tribenzyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribenzyloxybenzene is an organic compound characterized by the presence of three benzyloxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2,4-tribenzyloxybenzene typically involves the reaction of 1,2,4-trihydroxybenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,2,4-Trihydroxybenzene+3Benzyl BromideK2CO3,DMFthis compound+3HBr
Chemical Reactions Analysis
1,2,4-Tribenzyloxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1,2,4-trihydroxybenzene by catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the benzyloxy groups with methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Tribenzyloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy groups can be selectively removed or modified, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyloxy groups. It serves as a model substrate for investigating the mechanisms of such reactions.
Medicine: Although not widely used in medicine, derivatives of this compound may have potential as pharmaceutical agents due to their structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4-tribenzyloxybenzene depends on the specific context in which it is used. In chemical reactions, the benzyloxy groups can act as leaving groups or participate in electron-donating interactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1,2,4-Tribenzyloxybenzene can be compared to other similar compounds such as:
1,2,4-Trihydroxybenzene: The parent compound from which this compound is derived. It has hydroxyl groups instead of benzyloxy groups.
1,2,4-Trimethoxybenzene: Similar in structure but with methoxy groups instead of benzyloxy groups. It is less bulky and may have different reactivity.
1,2,4-Trifluorobenzene: Contains fluorine atoms instead of benzyloxy groups. It has different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of benzyloxy groups, which confer specific steric and electronic properties that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
1,2,4-tris(phenylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-4-10-22(11-5-1)19-28-25-16-17-26(29-20-23-12-6-2-7-13-23)27(18-25)30-21-24-14-8-3-9-15-24/h1-18H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCLZLFJKTWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034438 |
Source
|
Record name | 1,2,4-Tris(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-33-1 |
Source
|
Record name | 1,2,4-Tris(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.